

A Technical Guide to the Spectroscopic Data of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyltriphenylphosphonium
bromide*

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This technical guide provides a summary of the available spectroscopic data for **Butyltriphenylphosphonium bromide** (CAS No: 1779-51-7), a quaternary phosphonium salt. The document compiles information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including typical experimental protocols.

Introduction

Butyltriphenylphosphonium bromide is a versatile organic salt frequently utilized as a phase-transfer catalyst and in the synthesis of various organic compounds through reactions like the Wittig reaction.^[1] Its molecular formula is $C_{22}H_{24}BrP$, and its structure consists of a central phosphorus atom bonded to three phenyl groups and one butyl group, with a bromide counter-ion.^[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data

The following sections present a summary of the expected NMR and IR spectroscopic data for **Butyltriphenylphosphonium bromide**. While the existence of this data is confirmed in various databases, specific, publicly available datasets with precise peak listings are not consistently reported. The tables below are structured to include the key expected signals.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Butyltriphenylphosphonium bromide** by providing information about the hydrogen (^1H) and carbon (^{13}C) environments.

Table 1: ^1H NMR Spectroscopic Data for **Butyltriphenylphosphonium Bromide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.7 - 7.9	Multiplet	15H	Aromatic protons (ortho, meta, para) of the three phenyl groups
~ 3.3 - 3.6	Multiplet	2H	Methylene protons alpha to the phosphorus atom (-P-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~ 1.6 - 1.8	Multiplet	2H	Methylene protons beta to the phosphorus atom (-P-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~ 1.4 - 1.6	Multiplet	2H	Methylene protons gamma to the phosphorus atom (-P-CH ₂ -CH ₂ -CH ₂ -CH ₃)
~ 0.9	Triplet	3H	Methyl protons of the butyl group (-P-CH ₂ -CH ₂ -CH ₂ -CH ₃)

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency used.

Table 2: ^{13}C NMR Spectroscopic Data for **Butyltriphenylphosphonium Bromide**

Chemical Shift (δ) ppm	Assignment
~ 135	Aromatic carbons (para)
~ 133	Aromatic carbons (ortho)
~ 130	Aromatic carbons (meta)
~ 118	Aromatic carbons (ipso, attached to P)
~ 23	Methylene carbon alpha to the phosphorus atom (CH ₂ -CH ₂ -CH ₂ -CH ₃)
~ 24	Methylene carbon beta to the phosphorus atom (CH ₂ -CH ₂ -CH ₂ -CH ₃)
~ 23.5	Methylene carbon gamma to the phosphorus atom (CH ₂ -CH ₂ -CH ₂ -CH ₃)
~ 13	Methyl carbon of the butyl group (CH ₂ -CH ₂ -CH ₂ -CH ₃)

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency used.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in **Butyltriphenylphosphonium bromide** based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for **Butyltriphenylphosphonium Bromide**

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3000	Medium	Aromatic C-H stretching
~ 2960 - 2850	Medium	Aliphatic C-H stretching (from the butyl group)
~ 1585	Medium	C=C stretching in the aromatic rings
~ 1480	Medium	C=C stretching in the aromatic rings
~ 1435	Strong	P-C (phenyl) stretching
~ 1110	Strong	P-C (phenyl) stretching
~ 720	Strong	C-H out-of-plane bending for monosubstituted benzene
~ 690	Strong	C-H out-of-plane bending for monosubstituted benzene

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

The spectroscopic data for phosphonium salts like **Butyltriphenylphosphonium bromide** are typically acquired using standard analytical techniques.

3.1. NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra is as follows:

- **Sample Preparation:** A small amount of the **Butyltriphenylphosphonium bromide** sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). Tetramethylsilane (TMS) is often used as an internal standard.

- **Instrumentation:** The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz, 400 MHz, or higher for ^1H NMR.[\[2\]](#)
- **Data Acquisition:** Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are then applied.

3.2. IR Spectroscopy Protocol

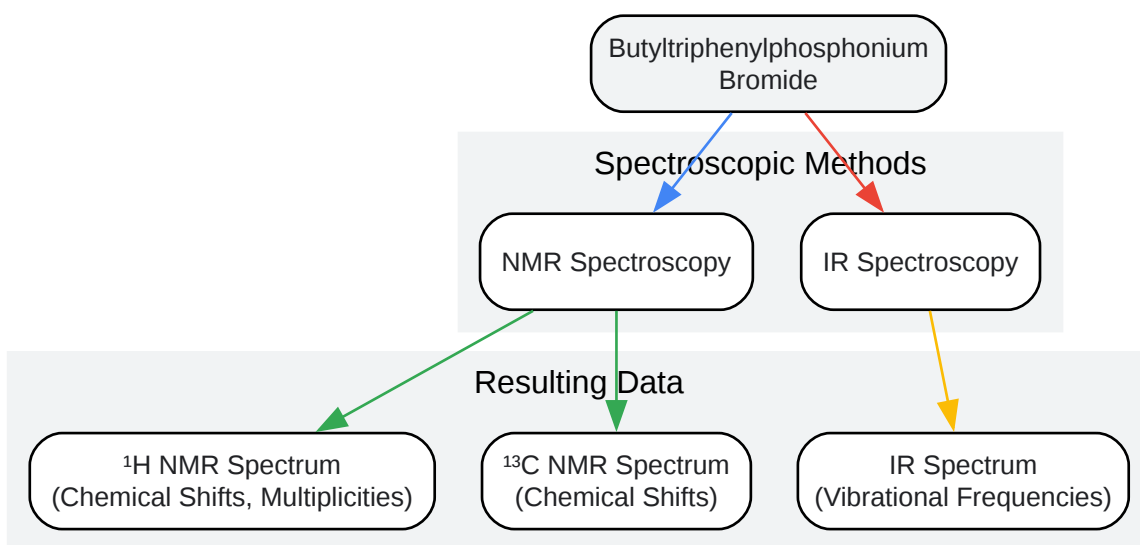
A common method for acquiring the IR spectrum is the KBr pellet technique:

- **Sample Preparation:** A small quantity of the solid **Butyltriphenylphosphonium bromide** is finely ground with dry potassium bromide (KBr).
- **Pellet Formation:** The mixture is then pressed under high pressure to form a thin, transparent pellet.
- **Instrumentation:** The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** The spectrum is recorded over a typical range of 4000 to 400 cm^{-1} . A background spectrum of air is usually subtracted.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed against a crystal (such as diamond or germanium) for analysis.[\[3\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Butyltriphenylphosphonium bromide**.



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Caption: Workflow of Spectroscopic Analysis.

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References

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